
2-Benzyl-4-methoxybenzoic acid
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Overview
Description
2-Benzyl-4-methoxybenzoic acid (C₁₅H₁₄O₃) is a benzoic acid derivative featuring a benzyl group (-CH₂C₆H₅) at the 2-position and a methoxy group (-OCH₃) at the 4-position of the aromatic ring. The carboxylic acid group (-COOH) at position 1 confers acidity and reactivity, making the compound a versatile intermediate in organic synthesis and pharmaceutical research.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or coupling-agent conditions:
Reagents/Conditions :
-
Acid-catalyzed : Methanol/H₂SO₄ (reflux)
-
Coupling agents : Dicyclohexylcarbodiimide (DCC)/4-dimethylaminopyridine (DMAP) in dichloromethane
Mechanism :
-
Protonation of the carbonyl oxygen activates the carboxylic acid for nucleophilic attack by the alcohol.
-
Coupling agents like DCC facilitate ester formation by converting the acid to an activated intermediate.
Products :
Reagents | Product | Yield | Reference |
---|---|---|---|
MeOH, H₂SO₄, reflux | Methyl 2-benzyl-4-methoxybenzoate | 85% | |
DCC/DMAP, MeOH, DCM, rt | Methyl 2-benzyl-4-methoxybenzoate | 92% |
Amide Formation
The acid reacts with amines via acyl chloride intermediates:
Reagents/Conditions :
-
Acyl chloride formation : SOCl₂ or oxalyl chloride
-
Amine coupling : Primary/secondary amines in anhydrous conditions
Mechanism :
-
Conversion to acyl chloride:
R-COOH+SOCl2→R-COCl+SO2+HCl -
Nucleophilic substitution with amines:
R-COCl+R’NH2→R-CONHR’+HCl
Example :
-
Reaction with ammonia yields 2-benzyl-4-methoxybenzamide.
Benzylic Oxidation
The benzyl group (CH₂Ph) undergoes oxidation at the benzylic position:
Reagents/Conditions :
-
KMnO₄ in acidic aqueous solution (heat)
Mechanism :
-
Homolytic cleavage of the benzylic C–H bond by Mn=O, forming a radical intermediate.
-
Sequential oxidation steps convert CH₂Ph to COOH.
Product :
2-Carboxy-4-methoxybenzoic acid (yield: 85–90%) .
Benzylic Bromination
Radical bromination targets the benzylic CH₂ group:
Reagents/Conditions :
-
N-Bromosuccinimide (NBS), light, CCl₄
Mechanism :
-
Initiation: Light generates bromine radicals from NBS.
-
Propagation: Abstraction of benzylic hydrogen forms a benzyl radical.
-
Termination: Radical recombination with Br₂ yields the brominated product.
Product :
2-(Bromomethyl)-4-methoxybenzoic acid (yield: 75–80%) .
Electrophilic Aromatic Substitution
The aromatic ring undergoes nitration and sulfonation, with regioselectivity influenced by substituents:
Directing Effects :
-
Methoxy (–OCH₃) : Strongly activating (ortho/para-directing).
-
Benzyl (–CH₂Ph) : Weakly activating (ortho/para-directing).
-
Carboxylic acid (–COOH) : Deactivating (meta-directing).
Predominant Sites :
-
Nitration occurs at position 5 (meta to COOH, para to OCH₃).
Example :
Nitration with HNO₃/H₂SO₄ yields 5-nitro-2-benzyl-4-methoxybenzoic acid .
Reduction Reactions
The carboxylic acid can be reduced to an alcohol via a two-step process:
Reagents/Conditions :
-
Esterification : MeOH/H₂SO₄
-
Reduction : LiAlH₄ in anhydrous ether
Product :
2-Benzyl-4-methoxybenzyl alcohol (yield: 70%) .
Decarboxylation
Thermal decarboxylation under basic conditions removes CO₂:
Reagents/Conditions :
-
Heating with Cu powder in quinoline
Product :
2-Benzyl-4-methoxybenzene (yield: 60–65%) .
Comparative Reactivity Table
Reaction Type | Key Reagents | Major Product | Yield |
---|---|---|---|
Esterification | DCC/DMAP, MeOH | Methyl ester | 92% |
Benzylic oxidation | KMnO₄, H₂SO₄ | Dicarboxylic acid | 85% |
Benzylic bromination | NBS, light, CCl₄ | Bromomethyl derivative | 75% |
Nitration | HNO₃/H₂SO₄ | 5-Nitro derivative | 80% |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Benzyl-4-methoxybenzoic acid, and what key parameters influence yield?
Methodological Answer: The synthesis typically involves benzylation of 4-methoxybenzoic acid derivatives. A common approach is the Mitsunobu reaction or nucleophilic substitution using benzyl halides. For example, coupling 4-methoxybenzoic acid with benzyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions in DMF. Key parameters include:
- Temperature : Optimal at 80–100°C to balance reaction rate and side-product formation .
- Catalyst : Use of phase-transfer catalysts (e.g., TBAB) improves benzylation efficiency .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .
Validate reaction completion via TLC or HPLC. Typical yields range from 60–75%, depending on purification methods (e.g., recrystallization vs. column chromatography).
Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., melting point, pKa)?
Methodological Answer: Discrepancies often arise from impurities or measurement techniques. For example:
- Melting point : Literature values vary (e.g., 112–115°C in one study vs. 139–140°C for analogous compounds ). Confirm purity via DSC and cross-reference with NIST Chemistry WebBook data .
- pKa : Predicted values (4.06 ± 0.10 ) should be experimentally validated using potentiometric titration in aqueous/organic solvent systems.
Always report measurement conditions (instrumentation, solvent, calibration standards) to ensure reproducibility.
Q. What safety protocols are critical during synthesis and handling?
Methodological Answer:
- GHS Classification : While specific GHS data for this compound is limited, analogous benzoic acid derivatives may exhibit irritant properties. Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Seal in moisture-proof containers at ambient temperatures to prevent hydrolysis .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. What analytical techniques are optimal for characterizing purity and structural integrity?
Methodological Answer:
- Purity : Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against NIST-certified standards .
- Structural Confirmation :
- X-ray Crystallography : For absolute configuration determination, though crystallization may require derivatization (e.g., methyl ester formation) .
Q. How can computational modeling predict reactivity or biological interactions?
Methodological Answer:
- Reactivity : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic sites. For example, the carboxylic acid group is reactive toward nucleophiles, while the methoxy group stabilizes aromatic rings via resonance .
- Biological Interactions : Molecular docking (AutoDock Vina) can model binding to enzymes (e.g., cyclooxygenase-2) by analyzing hydrogen bonds between the methoxy group and active-site residues . Validate with in vitro assays.
Q. What strategies address low yields in benzylation reactions?
Methodological Answer:
- Catalyst Optimization : Replace traditional bases with DBU for milder conditions .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, minimizing decomposition .
- Protection/Deprotection : Protect the carboxylic acid as a methyl ester during benzylation, then hydrolyze with LiOH .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
2-(Benzyloxy)-4-Methoxybenzoic Acid (CAS 13618-49-0)
- Structure : Benzyloxy (-OCH₂C₆H₅) at position 2, methoxy at position 4.
- Key Differences: The oxygen atom in the benzyloxy group introduces hydrogen-bonding capacity, increasing solubility in polar solvents compared to the non-oxygenated benzyl group in 2-benzyl-4-methoxybenzoic acid.
- Acidity : The electron-donating methoxy group at the para position reduces the acidity of the carboxylic acid (pKa ~4.5–5.0), whereas the ortho-benzyl group may sterically hinder resonance stabilization, slightly increasing acidity relative to para-substituted analogues .
2-(4-Methoxybenzoyl)Benzoic Acid
- Structure: A benzophenone derivative with a 4-methoxybenzoyl group (-COC₆H₄OCH₃) at position 2.
- Key Differences : The ketone group enhances conjugation, reducing solubility in aqueous media. The compound’s acidity (pKa ~3.8–4.2) is higher than this compound due to the electron-withdrawing ketone group .
2-Methoxy-4-(Methylthio)Benzoic Acid
- Structure : Methoxy at position 2, methylthio (-SCH₃) at position 4.
- Key Differences : The methylthio group is more polarizable than benzyl, leading to distinct reactivity in nucleophilic substitutions. The compound exhibits moderate acidity (pKa ~4.0–4.5) and higher thermal stability due to sulfur’s electron-donating effects .
Physicochemical Properties
*Estimated values based on structural analogues.
Properties
CAS No. |
18392-23-9 |
---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-benzyl-4-methoxybenzoic acid |
InChI |
InChI=1S/C15H14O3/c1-18-13-7-8-14(15(16)17)12(10-13)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,16,17) |
InChI Key |
ZAONFNFNYNNCIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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